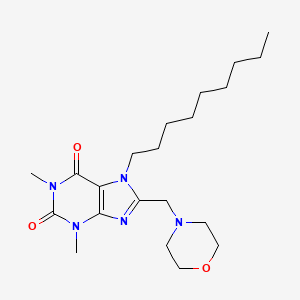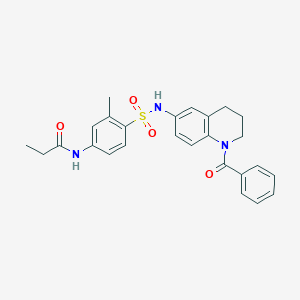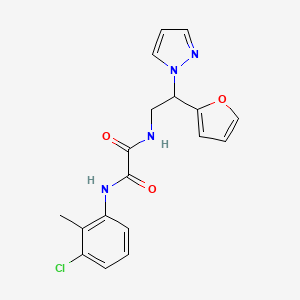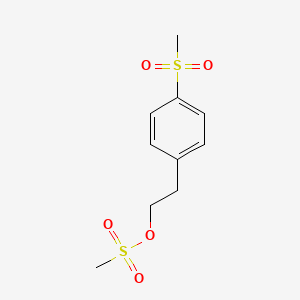
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione” is a chemical compound . It is also known as KPT-8602, a novel and selective inhibitor of XPO1, a protein involved in the transport of tumor suppressor proteins out of the nucleus.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A mixture of the compound and morpholine was heated for several hours, then cooled and diluted with ethanol .Molecular Structure Analysis
The molecular formula of the compound is C12H17N5O3 . The molecular weight is 279.3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- The compound has been utilized in chemical synthesis processes. For example, Klose, Reese, and Song (1997) explored its role in the preparation of sulfur-transfer agents, demonstrating its utility in organic synthesis (Klose, Reese, & Song, 1997).
- Linden, Pour, Breitenmoser, and Heimgartner (2001) studied the morpholine ring of related dione compounds, providing insights into the structural aspects and potential applications in crystallography and molecular interactions (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Application in Peptide Construction
- Obrecht and Heimgartner (1987) investigated the use of morpholine derivatives for the construction of peptides, demonstrating their role in biochemical synthesis and the development of cyclic depsipeptides (Obrecht & Heimgartner, 1987).
Pharmacological and Anticancer Properties
- Harrison et al. (2001) explored the pharmacological aspects of a morpholine derivative, focusing on its potential as a neurokinin-1 receptor antagonist, which suggests applications in therapeutic drug development (Harrison et al., 2001).
- Sayın and Üngördü (2018) performed computational investigations on the anticancer properties of caffeinated complexes involving morpholine derivatives, indicating potential in cancer treatment research (Sayın & Üngördü, 2018).
Polymer Science and Material Synthesis
- Chisholm et al. (2006) discussed the ring-opening polymerization of morpholine-2,5-dione derivatives, which is relevant in polymer science and the development of new materials (Chisholm et al., 2006).
- Wang and Feng (1997) researched the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative, contributing to the field of biodegradable polymers (Wang & Feng, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-4-5-6-7-8-9-10-11-26-17(16-25-12-14-29-15-13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFTWCEJVVETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)

![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2774483.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2774489.png)






